molecular formula C8H7ClN2O4 B019035 N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide CAS No. 156016-33-0

N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide

Cat. No. B019035
Key on ui cas rn: 156016-33-0
M. Wt: 230.6 g/mol
InChI Key: RSCLKRDPCPYTGC-UHFFFAOYSA-N
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Patent
US07045516B1

Procedure details

Under ice cooling, a solution of 2-acetamino-4-chlorophenol (1.0 g, 5.4 mmol) in acetic anhydride (90 mL) was added with 70% nitric acid (0.38 mL, d=1.42) with stirring. After stirring for 2 hours, the mixture was added with water (100 mL), and the mixture was further stirred for 1 hour. The mixture was extracted by adding diethyl ether, and washed twice with water. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The resultant mixture was purified by silica gel column chromatography (ethyl acetate:n-hexane=5:1 v/v) to obtain the title compound (0.38 g, 31%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[OH:12])[C:2]([CH3:4])=[O:3].[N+:13]([O-])([OH:15])=[O:14].O>C(OC(=O)C)(=O)C>[NH:1]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:6]=1[OH:12])[C:2]([CH3:4])=[O:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(C(=O)C)C1=C(C=CC(=C1)Cl)O
Name
Quantity
0.38 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted
ADDITION
Type
ADDITION
Details
by adding diethyl ether
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant mixture was purified by silica gel column chromatography (ethyl acetate:n-hexane=5:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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